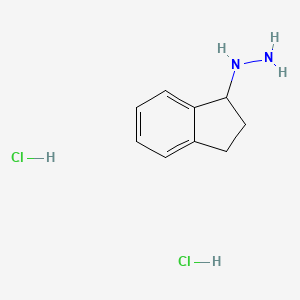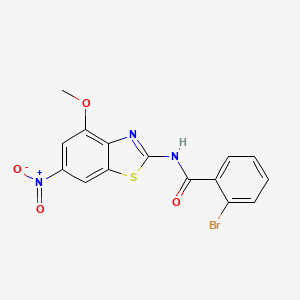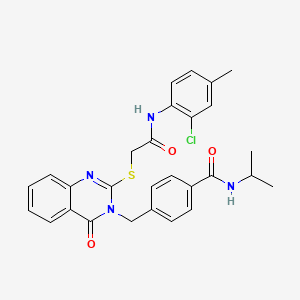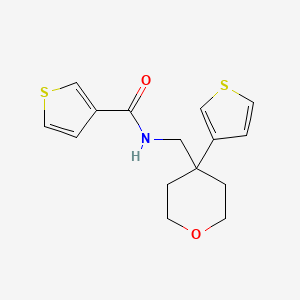![molecular formula C17H12ClNO2 B2707720 7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 730949-67-4](/img/structure/B2707720.png)
7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research has shown that derivatives similar to "7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline" possess unique structural and optical properties. For example, Zeyada, El-Nahass, and El-Shabaan (2016) studied the structural and optical properties of quinoline derivatives, revealing their potential for applications in thin-film fabrication due to their polycrystalline nature and specific optical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Analysis
The synthesis and chemical structure of related quinoline derivatives have been extensively studied. Singh, Baruah (2009), and others have prepared different solvates of isomeric dicarboxylic acids with quinoline, demonstrating the flexibility of quinoline derivatives in forming varied molecular structures with potential for diverse applications (Singh & Baruah, 2009).
Antimicrobial and Antitumor Activities
Some quinoline derivatives have shown promising antimicrobial and antitumor activities. For instance, Singh et al. (2010) synthesized new quinoxaline derivatives and tested their antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Singh, Deivedi, Hashim, & Singhal, 2010). Additionally, Bhatt, Agrawal, and Patel (2015) focused on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity and suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Corrosion Inhibition
Quinoline derivatives have also been explored for their corrosion inhibition properties. Singh, Srivastava, and Quraishi (2016) investigated the effectiveness of quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium, revealing high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Propiedades
IUPAC Name |
7-chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-17-9-12(11-4-2-1-3-5-11)13-8-15-16(10-14(13)19-17)21-7-6-20-15/h1-5,8-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSOIHMFOLDIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-9-phenyl-2H,3H-[1,4]dioxino[2,3-g]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2707639.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2707640.png)
![N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2707641.png)

methanone](/img/structure/B2707644.png)
![5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2707647.png)
![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2707655.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)